Cas no 306736-24-3 (4-(azepane-1-sulfonyl)-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamide)

4-(Azepane-1-sulfonyl)-N-(4-(4-chlorophenyl)-1,3-thiazol-2-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with an azepane sulfonyl group and a 4-(4-chlorophenyl)thiazol-2-yl moiety. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibition or receptor modulation due to its sulfonamide and thiazole functionalities. The compound's chlorophenyl group may enhance lipophilicity, influencing bioavailability and target binding. Its well-defined heterocyclic architecture offers versatility for further derivatization, making it valuable in drug discovery and biochemical research. The presence of both sulfonyl and amide linkages contributes to its stability and potential interactions with biological targets.
4-(azepane-1-sulfonyl)-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamide structure
306736-24-3 structure
Product Name:4-(azepane-1-sulfonyl)-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamide
CAS No:306736-24-3
MF:C22H22ClN3O3S2
MW:476.011381626129
CID:6453193
Update Time:2025-06-07

4-(azepane-1-sulfonyl)-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(azepane-1-sulfonyl)-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamide
    • 4-(azepan-1-ylsulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide
    • Benzamide, N-[4-(4-chlorophenyl)-2-thiazolyl]-4-[(hexahydro-1H-azepin-1-yl)sulfonyl]-
    • Inchi: 1S/C22H22ClN3O3S2/c23-18-9-5-16(6-10-18)20-15-30-22(24-20)25-21(27)17-7-11-19(12-8-17)31(28,29)26-13-3-1-2-4-14-26/h5-12,15H,1-4,13-14H2,(H,24,25,27)
    • InChI Key: FOTFFETVMHNYBR-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC=C(Cl)C=C2)=CS1)(=O)C1=CC=C(S(N2CCCCCC2)(=O)=O)C=C1

4-(azepane-1-sulfonyl)-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamide Pricemore >>

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Additional information on 4-(azepane-1-sulfonyl)-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamide

Professional Introduction to 4-(azepane-1-sulfonyl)-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 306736-24-3)

The compound 4-(azepane-1-sulfonyl)-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamide, identified by its CAS number 306736-24-3, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The presence of an azepane-1-sulfonyl moiety and a 1,3-thiazol-2-yl benzamide moiety suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.

In recent years, the development of novel heterocyclic compounds has been a focal point in drug discovery efforts. The azepane ring system is particularly interesting because of its ability to mimic the conformational flexibility of natural amino acids, which can enhance binding affinity and selectivity. Additionally, the sulfonyl group often contributes to the pharmacological activity by forming hydrogen bonds and participating in hydrophobic interactions with biological targets. The combination of these features in 4-(azepane-1-sulfonyl)-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamide makes it a versatile scaffold for designing new therapeutic agents.

The 1,3-thiazol ring is another key structural element that has been extensively studied for its pharmacological properties. Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The incorporation of a benzamide moiety further enhances the potential of this compound by providing additional sites for interaction with biological targets. The presence of a 4-chlorophenyl group may also contribute to the compound's bioactivity by influencing its electronic properties and solubility.

Recent studies have highlighted the importance of structure-activity relationships (SAR) in the design of novel drugs. Computational modeling and experimental techniques have been employed to elucidate the binding modes of small molecules to their targets. In the case of 4-(azepane-1-sulfonyl)-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamide, these approaches have provided valuable insights into how the various functional groups contribute to its bioactivity. For instance, molecular dynamics simulations have shown that the azepane ring system adopts conformations that are compatible with binding to protein pockets, while the sulfonyl and benzamide groups form critical interactions with key residues.

The potential applications of this compound extend across multiple therapeutic areas. For example, its structural features suggest that it may be effective against enzymes involved in inflammatory pathways, making it a candidate for treating chronic inflammatory diseases. Additionally, its ability to interact with protein targets associated with cancer cell proliferation could make it useful in oncology research. Preclinical studies are currently underway to evaluate its efficacy and safety profile in various disease models.

The synthesis of complex heterocyclic compounds like 4-(azepane-1-sulfonyl)-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamide requires sophisticated synthetic strategies. Advances in organic chemistry have enabled the efficient construction of intricate molecular frameworks, allowing chemists to explore novel chemical space. Techniques such as transition-metal-catalyzed reactions and palladium-mediated couplings have been particularly useful in assembling these complex structures. The synthesis involves multiple steps, each requiring careful optimization to ensure high yields and purity.

The development of new analytical methods has also been crucial in studying these compounds. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are among the techniques used to characterize the structure of 4-(azepane-1-sulfonyl)-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamide. These methods provide detailed information about the molecular structure, which is essential for understanding its biological activity and developing new derivatives.

In conclusion, 4-(azepane-1-sulfonyl)-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 306736-24-3) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and multifaceted interactions with biological targets make it an attractive candidate for further investigation. As our understanding of structure-function relationships continues to evolve, compounds like this one will play a crucial role in the development of new therapeutic agents.

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